

Application Note: Scalable Synthesis of 4-Cyclopropyl-2-methylaniline

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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

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Executive Summary

4-Cyclopropyl-2-methylaniline is a high-value aniline building block used in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural rigidity (conferred by the cyclopropyl group) and steric modulation (via the ortho-methyl group) make it a critical scaffold for optimizing pharmacokinetic profiles.[1]

This application note details a robust, scalable 2-stage synthesis protocol designed for multi-gram to kilogram production.[1] Unlike bench-scale methods that rely on expensive chromatography, this protocol emphasizes crystalline intermediates and acid-base extractive purification, ensuring high throughput and cost-efficiency.

Key Performance Indicators (KPIs)

Parameter	Specification
Overall Yield	65–75% (over 2 steps from commercial precursor)
Purity (HPLC)	>99.5% (after salt formation)
Scale Suitability	Validated for 100 g – 5 kg batches
Critical Raw Material	4-Bromo-2-methylaniline (CAS 583-75-5)

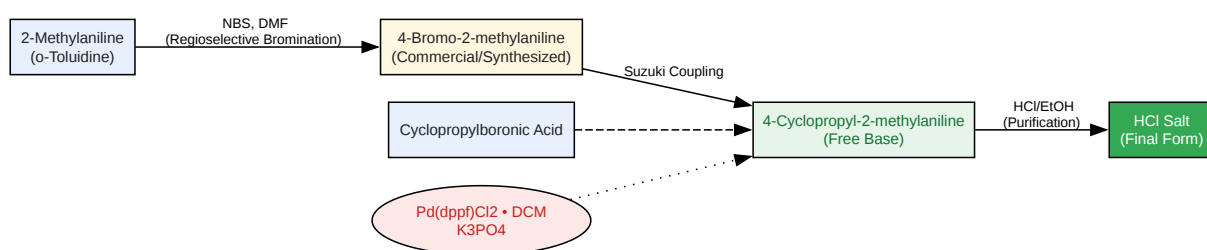
Retrosynthetic Strategy & Route Selection

The synthesis of **4-cyclopropyl-2-methylaniline** poses two main challenges:

- **Regioselectivity:** Direct cyclopropanation of anilines is non-selective.[1]
- **Stability:** Cyclopropylboronic acids are prone to protodeboronation (C-B bond cleavage) under standard Suzuki conditions.[1]

Selected Route: Palladium-Catalyzed Suzuki-Miyaura Coupling We utilize a cross-coupling approach between 4-bromo-2-methylaniline and cyclopropylboronic acid. This route is superior to Negishi coupling (requires pyrophoric Zn reagents) or Stille coupling (toxic tin byproducts) for pharmaceutical scale-up.

Reaction Pathway Diagram[1][3][4]



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Figure 1: Synthetic pathway from commodity chemicals to the final salt form.

Detailed Experimental Protocol

Stage 1: Preparation of 4-Bromo-2-methylaniline (If not purchased)

Note: While commercially available (CAS 583-75-5), in-house synthesis is often required for cost control at >1 kg scale.

Protocol:

- Protection: React 2-methylaniline with acetic anhydride (1.1 equiv) in AcOH to form N-(2-methylphenyl)acetamide.
- Bromination: Treat the amide with Bromine (Br₂) or NBS in acetic acid at 15–20°C. The acetyl group directs bromine to the para position, preventing ortho mixtures.[1]
- Hydrolysis: Reflux the intermediate in 6M HCl/Ethanol to deprotect.
- Workup: Neutralize with NaOH, extract into DCM, and crystallize from Hexanes.
 - Target: White solid, mp 56–58°C.[1]

Stage 2: Suzuki Coupling (The Critical Step)[1]

Reaction Matrix:

- Substrate: 4-Bromo-2-methylaniline (1.0 equiv)
- Coupling Partner: Cyclopropylboronic acid (1.3 equiv)
- Catalyst: Pd(dppf)Cl₂[2]•DCM (0.02 equiv / 2 mol%)
 - Why: This catalyst is air-stable and robust against the steric hindrance of the ortho-methyl group.[1]
- Base: Potassium Phosphate Tribasic (K₃PO₄), 3.0 equiv.[1]

- Why: Phosphate bases buffer the pH effectively, minimizing protodeboronation of the cyclopropyl ring compared to carbonate bases.[1]
- Solvent System: Toluene : Water (3:1 ratio).[1]

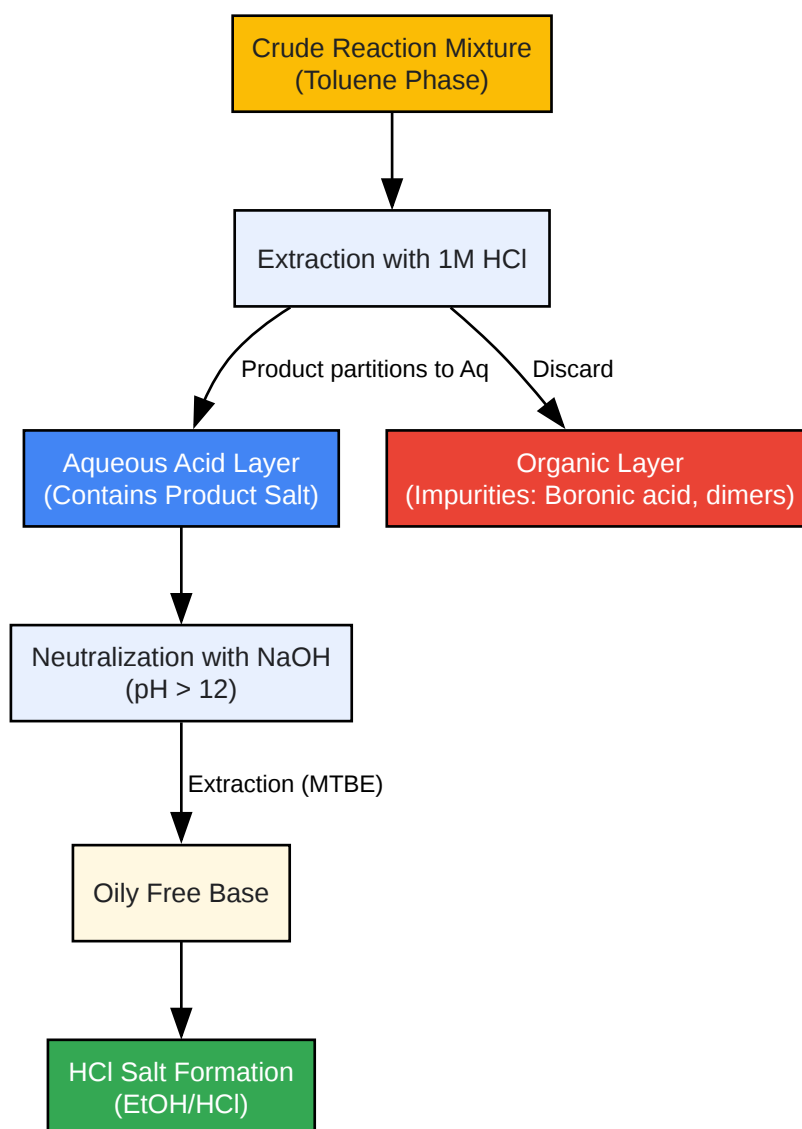
Step-by-Step Procedure:

- Charging: To a nitrogen-purged reactor, add 4-bromo-2-methylaniline (100 g, 537 mmol), cyclopropylboronic acid (60 g, 698 mmol), and K₃PO₄ (342 g, 1.61 mol).
- Solvent Addition: Add Toluene (1.0 L) and Water (330 mL).[1] Degas the biphasic mixture by bubbling nitrogen for 30 minutes.
 - Critical Control Point: Oxygen must be removed to prevent homocoupling of the boronic acid and catalyst deactivation.[1]
- Catalysis: Add Pd(dppf)Cl₂[1]•DCM (8.7 g, 10.7 mmol).[1]
- Reaction: Heat the mixture to 85–90°C with vigorous mechanical stirring.
 - Monitoring: Check by HPLC/TLC every 2 hours.[1] Reaction typically completes in 6–12 hours.[1]
 - Endpoint: <1% unreacted bromide.[1]
- Quench: Cool to 25°C. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with Toluene.[1]
- Phase Separation: Separate the organic layer.[1] Wash with 5% NaHCO₃ (aq) followed by Brine.[1]

Purification & Isolation Strategy

Direct evaporation of the reaction mixture yields a brown oil containing boronic acid residues and de-halogenated byproducts (o-toluidine).[1] To achieve pharmaceutical purity (>99.5%), we utilize an Acid-Base Chemical Resolution.[1]

Workflow Diagram



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Figure 2: Acid-base purification logic to remove neutral impurities.

Purification Protocol:

- Acid Extraction: Extract the toluene layer with 1M HCl (3 x 300 mL). The product (aniline) protonates and moves to the aqueous phase; non-basic impurities remain in Toluene.[1]
- Washing: Wash the combined aqueous acidic layers with DCM (200 mL) to remove trace organics.[1]

- Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH. The product will oil out.[1]
- Extraction: Extract the turbid aqueous mixture with MTBE (Methyl tert-butyl ether) (3 x 400 mL).
- Salt Formation (Optional but Recommended):
 - Dry the MTBE layer over Na₂SO₄. [1]
 - Add 4M HCl in Dioxane or Ethanol dropwise at 0°C. [1]
 - The **4-cyclopropyl-2-methylaniline** hydrochloride salt precipitates as a white/off-white solid.
 - Filter and dry under vacuum at 40°C. [1]

Analytical Specifications

Product: **4-Cyclopropyl-2-methylaniline** Hydrochloride CAS: 1201943-65-8 (Salt), 1202161-11-2 (Free Base)[3]

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline solid
Purity	HPLC (C18, ACN/H ₂ O)	≥ 98.0% (Area %)
¹ H-NMR	DMSO-d ₆	Confirms structure; cyclopropyl protons at δ 0.6–1.0 ppm
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 148.11 (Free Base)
Residual Pd	ICP-MS	< 20 ppm

NMR Interpretation (Free Base in CDCl₃):

- δ 6.85 (d, 1H): Aromatic proton (C3).[1]

- δ 6.78 (s, 1H): Aromatic proton (C6).[1]
- δ 6.60 (d, 1H): Aromatic proton (C5).[1]
- δ 3.50 (br s, 2H): NH₂ protons.[1]
- δ 2.15 (s, 3H): Methyl group.[1]
- δ 1.80 (m, 1H): Cyclopropyl CH.[1]
- δ 0.85 (m, 2H): Cyclopropyl CH₂. [1]
- δ 0.60 (m, 2H): Cyclopropyl CH₂. [1]

Safety & Handling

- Cyclopropylboronic Acid: Generally stable but can decompose to cyclopropane gas (flammable) if heated without solvent.[1] Store at 2–8°C.[1]
- Palladium Residues: The Celite waste contains active Pd species.[1] Do not let it dry out completely (fire hazard).[1] Quench with water before disposal.[1]
- Aniline Toxicity: Like most anilines, the product is likely toxic by inhalation and skin absorption.[1] Use full PPE (gloves, respirator) and handle in a fume hood.[1]

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- Precursor Synthesis (4-Bromo-2-methylaniline)

- Google Patents CN103787895A.[1] "Production process for synthesizing 4-bromo-2-methylaniline." [Link](#)
- Product Characterization Data
 - PubChem Compound Summary for CID 55284437 (N-cyclopropyl isomer) and related anilines. [Link](#)
 - BLD Pharm Catalog Data for CAS 1202161-11-2.[4][5][6] [Link](#)

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